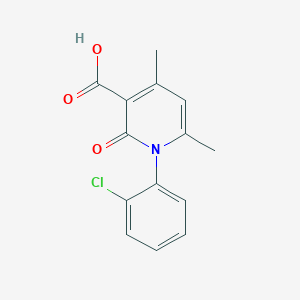

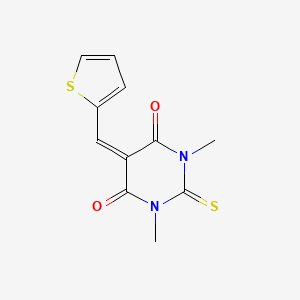

3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrazole derivatives involves the condensation of aldehydes with semicarbazide or thiosemicarbazide, leading to the formation of semicarbazones and thiosemicarbazones with potential photochromic and biological activities. These methods demonstrate the versatility and potential for creating a wide range of derivatives with varying properties and applications (Chai et al., 2005).

Molecular Structure Analysis

Investigations into the molecular structure of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone derivatives have been conducted using techniques such as X-ray diffraction analysis. These studies reveal details about the compound's geometry, intermolecular interactions, and the impact of substituents on its structural configuration (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012).

Chemical Reactions and Properties

Research into the chemical reactions of pyrazole derivatives highlights their reactivity and potential for forming a variety of biologically active compounds. These reactions include the formation of hydrazone derivatives and the synthesis of compounds with antimicrobial activities. The specific functionalities introduced into the pyrazole core significantly influence the compound's reactivity and biological properties (Kumara et al., 2016).

Physical Properties Analysis

The physical properties of this compound derivatives, including solvatochromic behavior and fluorescence emission, have been studied. These properties are influenced by the compound's molecular structure and the nature of its substituents, affecting its photophysical behavior in different environments (Singh et al., 2013).

Applications De Recherche Scientifique

Anticancer Applications

A significant body of research has been dedicated to exploring the anticancer potential of tri-substituted pyrazole derivatives, including compounds structurally related to "3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone". These compounds have shown remarkable activity against various human cancer cell lines, including hepatocellular carcinoma, breast cancer, lung carcinoma, and prostatic cancer. Some derivatives exhibited higher potency against these cell lines than standard drugs like doxorubicin, highlighting their potential to be developed into potent anticancer agents (Fahmy et al., 2016).

Photochromic Properties

The photochromic behavior of "this compound" and similar compounds has been a subject of interest. A study on a novel compound within this class revealed its potential as a photochromic material, characterized by changes in color upon exposure to light. This property was attributed to its unique structural features, including intermolecular hydrogen bonds, which could make it useful in various technological applications (Chai et al., 2005).

Synthesis and Structural Analysis

The synthesis and crystal structures of N-substituted pyrazolines, including derivatives similar to the compound , have been extensively studied. These works often involve condensing chalcones with hydrazine hydrate in the presence of aliphatic acids. Such studies are crucial for understanding the molecular and crystal structure, providing insights into the dihedral angles formed between the pyrazole and the fluoro-substituted rings, which can inform further chemical modifications and applications (Loh et al., 2013).

Antimicrobial and Other Biological Activities

Research on the antimicrobial activities of novel chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, has shown that these compounds exhibit moderate to good antibiotic activities. This suggests their potential utility in developing new antimicrobial agents. Additionally, the synthesis of molecular hybrids containing thiazole pyrazole has been explored for their apoptosis-inducing ability, indicating potential applications in cancer treatment and drug design (Hamed et al., 2020).

Propriétés

IUPAC Name |

[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN5O/c18-14-8-6-12(7-9-14)16-13(10-20-21-17(19)24)11-23(22-16)15-4-2-1-3-5-15/h1-11H,(H3,19,21,24)/b20-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOZNOAWGNZNKY-KEBDBYFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=NNC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=N/NC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-6-benzyl-3-[3-(1H-tetrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5600597.png)

![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5600598.png)

![ethyl 4-[(9H-fluoren-2-ylmethylene)amino]benzoate](/img/structure/B5600599.png)

![1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B5600609.png)

![N-[4-(cyanomethyl)phenyl]-2-nitrobenzamide](/img/structure/B5600620.png)

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600625.png)

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5600638.png)

![N-[4-(diethylamino)phenyl]-4-methylbenzamide](/img/structure/B5600641.png)

![N-(3,4-dimethylphenyl)-2-[2-(4-isopropoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5600657.png)

![N~1~-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-N~2~,N~2~-diethylglycinamide](/img/structure/B5600664.png)